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N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide

CNS drug-likeness Physicochemical property prediction Chemical procurement

Secure this non‑commercial, single‑scaffold tool compound to eliminate SAR confounding from generic piperidine‑picolinamide building blocks. The unique 4‑fluorophenyl urea–picolinamide topology (CNS‑MPO 5.1) avoids excessive lipophilicity and low tPSA, providing a superior starting point for CNS drug discovery, 11β‑HSD1 inhibition profiling, and halogen‑walking SAR studies. Bulk and custom synthesis options available.

Molecular Formula C19H21FN4O2
Molecular Weight 356.401
CAS No. 1235388-34-7
Cat. No. B2919477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide
CAS1235388-34-7
Molecular FormulaC19H21FN4O2
Molecular Weight356.401
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-19(26)24-11-8-14(9-12-24)13-22-18(25)17-3-1-2-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26)
InChIKeySJWNAKAJWLYVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide (CAS 1235388-34-7): Chemical Identity, Core Scaffold, and Procurement-Relevant Properties


N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide (CAS 1235388-34-7) is a synthetic small molecule (C19H21FN4O2; MW 356.40 g/mol) that integrates a picolinamide (pyridine-2-carboxamide) warhead, a 4-(aminomethyl)piperidine linker, and a 4-fluorophenyl urea terminus into a single, non‑commercial research compound [1]. The scaffold embeds two distinct hydrogen‑bond donor/acceptor pharmacophores (the urea and the picolinamide) spaced by a conformationally flexible methylene‑piperidine spacer, a topology that distinguishes it from simpler N‑phenyl‑picolinamides and from piperidine‑4‑carboxamide analogs lacking the urea bridge . Although the molecule has not yet been the subject of a dedicated medicinal chemistry publication, its structural features place it at the intersection of several well‑validated chemotypes—including TTX‑S sodium channel blockers, 11β‑HSD1 inhibitors, and kinase‑hinge‑binding fragments—making it a relevant tool compound or starting point for hit‑to‑lead exploration [2][3].

Why N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide Cannot Be Replaced by Common In‑Class Analogs


The compound merges a picolinamide recognition element, a central piperidine scaffold, and a terminal 4‑fluorophenyl urea in a single linear architecture; each of these modules has been independently shown to control target selectivity, binding kinetics, and metabolic stability in related chemotypes [1][2]. Simply swapping the 4‑fluorophenyl urea for a sulfonamide, reverse amide, or unsubstituted phenyl ring—as in many commercial piperidine‑4‑carboxamide derivatives—can invert the intramolecular hydrogen‑bond network, alter the dihedral angle between the terminal aryl ring and the piperidine plane, and shift the compound’s predicted ADME profile from CNS‑penetrant to peripherally restricted or P‑gp‑substrate space [3][4]. Furthermore, the specific 4‑fluoro substitution pattern on the phenyl ring is known from SAR campaigns on N‑phenylpicolinamide mGlu4 ligands to produce a distinct rank order of target affinity (Cl < H < F < I < Br), meaning that even a halogen‑swap (e.g., 4‑chloro or 4‑bromo analog) cannot be assumed to deliver equivalent pharmacological readout [5]. Consequently, substituting a generic piperidine‑picolinamide building block for this precise structure risks confounding SAR interpretation, irreproducible screening results, and invalid cross‑project comparisons.

Quantitative Differentiation Profile for N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide


ZINC15 Predicted Physicochemical and CNS Drug‑Likeness Profile vs. Commercial 4‑(4‑Fluorophenyl)piperidine Building Blocks

Computational comparison of the target compound (ZINC25170746) with the commercially abundant 4‑(4‑fluorophenyl)piperidine (CAS 37656‑48‑7) reveals a substantially different CNS multiparameter optimization (MPO) score. The target compound exhibits higher topological polar surface area (75.6 vs. 12.0 Ų) and additional hydrogen‑bond donors/acceptors (2/4 vs. 1/1), translating to a predicted CNS‑MPO of 5.1 (on the 0–6 scale) compared to 4.2 for the simple piperidine precursor, indicating improved alignment with CNS drug‑like space and lower risk of P‑gp efflux [1].

CNS drug-likeness Physicochemical property prediction Chemical procurement

Intramolecular Hydrogen‑Bond Donor/Acceptor Topology vs. N‑(4‑Fluorophenyl)piperidine‑4‑carboxamide (CAS 73415‑85‑7)

The target compound contains both a urea NH donor and a picolinamide acceptor that can engage in a bidentate interaction pattern with a protein hinge region or active‑site water network. In contrast, the close analog N‑(4‑fluorophenyl)piperidine‑4‑carboxamide (CAS 73415‑85‑7) lacks the additional H‑bond donor of the urea NH, reducing the potential interaction count from 2 to 1 at the critical binding interface .

Target engagement Binding conformation Fragment-based drug design

Halogen‑Substitution Sensitivity: 4‑Fluoro vs. 4‑Chloro Analogs in N‑Phenylpicolinamide mGlu4 Ligands

Published SAR data on the N‑phenylpicolinamide scaffold demonstrate that the 4‑fluoro substituent occupies a distinct position in the halogen affinity rank order: Cl < H < F < I < Br for mGlu4 binding. This means that a common procurement substitution—replacing the 4‑fluorophenyl compound with a 4‑chlorophenyl analog—would be predicted to lower binding affinity relative to both the 4‑H and 4‑F compounds [1].

SAR Halogen effects Metabotropic glutamate receptors

Research and Pre‑Clinical Application Scenarios for N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide Based on Verified Structural Differentiation


CNS‑Penetrant Fragment‑Based or Hit‑to‑Lead Library Design

The predicted CNS‑MPO of 5.1 (two full points above the 3.0 threshold for CNS drug‑likeness) positions the compound as a superior starting point for CNS drug discovery relative to simpler piperidine building blocks that score below 4.5. Procurement of this specific compound ensures that the physicochemical liabilities (excessive lipophilicity, low tPSA) of more fragment‑like analogs are avoided from the outset, reducing the need for property‑driven optimization cycles [1][2].

11β‑HSD1 or Kinase Hinge‑Binder SAR Expansion

The dual H‑bond donor‑acceptor topology (urea + picolinamide) is directly relevant to 11β‑HSD1 inhibitor pharmacophores and ATP‑competitive kinase hinge‑binding motifs. Because the compound contains both the 4‑fluorophenyl urea terminus found in published 11β‑HSD1 leads [3] and an unadorned picolinamide hinge‑binding element, it can serve as a single‑scaffold chemical probe for simultaneously testing target engagement at both metabolic and kinase enzymes while maintaining a clean, interpretable structure‑activity relationship.

Halogen‑Specific Pharmacological Profiling in mGlu4 or Related GPCR Programs

The 4‑fluorophenyl motif occupies a defined niche in the halogen affinity hierarchy of N‑phenylpicolinamide ligands [4]. Researchers requiring a specific fluorine‑dependent interaction (e.g., for modulating metabolic stability or confirming a halogen‑bonding hypothesis) can use this compound as a reference standard alongside 4‑H, 4‑Cl, 4‑Br, and 4‑I analogs, enabling a systematic halogen‑walking SAR study without the confounding influence of scaffold variation.

Off‑Target Selectivity Counter‑Screening Against Peripheral Sodium Channel Isoforms

Picolinamide chemotypes are established scaffolds for achieving subtype selectivity over the cardiac NaV1.5 channel in TTX‑S sodium channel blocker programs [5]. The target compound’s structural features (picolinamide core, piperidine‑methylene linker, urea‑aryl terminus) match the core topology of the RaQualia patent series; it can therefore be deployed as a negative‑control analog or selectivity probe to empirically verify that critical selectivity determinants are preserved when the terminal urea substitution pattern is held constant.

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